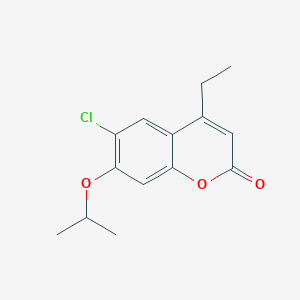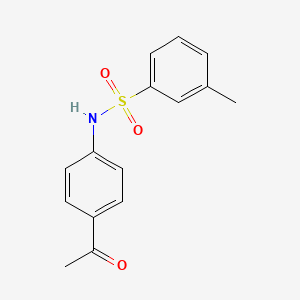![molecular formula C15H15N3O3 B5882553 methyl 2-({[(5-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5882553.png)
methyl 2-({[(5-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-({[(5-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate, also known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a derivative of benzoic acid and is commonly used in the synthesis of various organic compounds. In
Mecanismo De Acción
The mechanism of action of methyl 2-({[(5-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate involves its ability to inhibit the activity of HDACs. HDACs are enzymes that remove acetyl groups from histones, which are proteins that help to package DNA in the nucleus. By removing acetyl groups from histones, HDACs can cause the DNA to become tightly packed, which can prevent the transcription of genes. This compound works by binding to the active site of HDACs and blocking their activity, thereby allowing the acetyl groups to remain on the histones and promoting gene expression.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a number of biochemical and physiological effects. For example, this compound has been shown to increase the levels of acetylated histones in cells, which can promote the expression of genes involved in cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which play a key role in cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 2-({[(5-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate in lab experiments is its ability to selectively inhibit the activity of HDACs. This can be useful in studying the role of HDACs in various biological processes and in developing new therapies for diseases such as cancer. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can cause DNA damage and induce apoptosis in normal cells as well as cancer cells, which can limit its potential clinical applications.
Direcciones Futuras
There are several future directions for research on methyl 2-({[(5-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate. One area of research is the development of new derivatives of this compound that can selectively target specific HDAC isoforms. This could lead to the development of more effective therapies for cancer and other diseases. Another area of research is the study of the role of this compound in epigenetic regulation, which could provide insights into the mechanisms underlying gene expression and cell differentiation. Finally, further studies are needed to determine the safety and efficacy of this compound in clinical trials, which could pave the way for its use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of methyl 2-({[(5-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate involves the reaction of 5-methyl-2-pyridinecarboxylic acid with thionyl chloride to form 5-methyl-2-pyridinecarbonyl chloride. The resulting compound is then reacted with methyl 2-amino benzoate to form this compound. The reaction is typically carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane.
Aplicaciones Científicas De Investigación
Methyl 2-({[(5-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of various cancer cells, including breast cancer, colon cancer, and lung cancer cells. This compound works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells, thereby preventing their growth and proliferation.
Propiedades
IUPAC Name |
methyl 2-[(5-methylpyridin-2-yl)carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-7-8-13(16-9-10)18-15(20)17-12-6-4-3-5-11(12)14(19)21-2/h3-9H,1-2H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZGBDMYYOMKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797505 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-pyridinyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5882492.png)
![N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882499.png)
![3-[(4-benzyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5882506.png)
![N-(2,4-difluorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5882534.png)
![6-chloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5882535.png)




![[(2,6-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5882564.png)
![N-ethyl-2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5882568.png)
